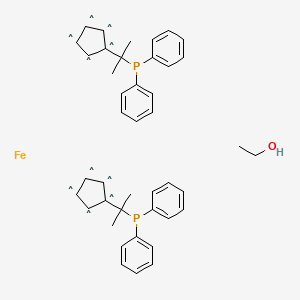

1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene ethanol adduct, 97% HiersoPHOS-6 (Sylphos)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

HiersoPHOS-6, also known as 1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene ethanol adduct, is a member of the HiersoPHOS family of ligands. These are ferrocenyl polyphosphine ligands used in palladium-promoted catalytic transformations, such as the functionalization of hetero-aromatic compounds and various carbon–carbon and carbon–nitrogen bond formation reactions .

Molecular Structure Analysis

The molecular structure of HiersoPHOS-6 includes a ferrocene moiety in its backbone, similar to other bridged diphosphines . The exact molecular structure was not found in the search results.Chemical Reactions Analysis

HiersoPHOS-6 is used as a ligand in palladium-catalyzed direct arylation of heteroaromatics with activated aryl chlorides .Physical And Chemical Properties Analysis

HiersoPHOS-6 is an orange solid with a formula weight of 638.54 (684.61 when considering the ethanol adduct). Its molecular formula is C40H40FeP2·CH3CH2OH .Wissenschaftliche Forschungsanwendungen

Ruthenium-Catalyzed Amine Synthesis

This compound is used as a ligand in ruthenium-catalyzed greener amine synthesis from amines and alcohols through a process known as hydrogen-borrowing .

Buchwald-Hartwig Cross Coupling

It serves as a ligand for Buchwald-Hartwig cross coupling, which is a method used to form carbon-nitrogen bonds in the synthesis of pharmaceuticals and agrochemicals .

Coordination Compound Synthesis

The compound is involved in the synthesis of coordination compounds, which are complexes formed with central metal atoms or ions and surrounding molecules or ions .

Metal Complex Formation

It aids in forming complexes with various metals such as palladium chloride, which are essential in catalysis and material science .

Microwave-Assisted Aryl-Alkyl Ether Formation

As a catalyst, it is used in microwave-assisted preparation of aryl-alkyl ethers via palladium-catalyzed Hiyama coupling of alkoxysilanes with aryl bromides or chlorides .

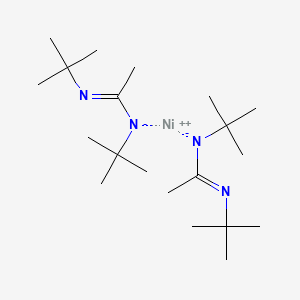

Catalytic Isomerization

The compound acts as a ligand for catalytic isomerization of methylbutenenitrile via nickel systems, which is important in organic synthesis .

Borylation of Aryl Halides

It is employed as a catalyst in the borylation of aryl halides and subsequent coupling leading to biaryls, which are compounds containing two aromatic rings .

Synthesis of Lactams and Medium-Ring Aryl Ethers

This compound is also used in the synthesis of lactams by CO insertion and medium-ring aryl ethers by intramolecular coupling of an aryl halide with an alcohol .

Wirkmechanismus

Target of Action

The primary target of 1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene ethanol adduct, 97% HiersoPHOS-6 (Sylphos) is to act as a ligand in homogeneous catalysis . It is used as a ligand for ruthenium-catalyzed greener amine synthesis from amines and alcohols by hydrogen-borrowing . It is also employed as a ligand for Buchwald-Hartwig cross coupling .

Mode of Action

This compound interacts with its targets by acting as a ligand, which is a molecule that binds to another (usually larger) molecule. In the case of HiersoPHOS-6 (Sylphos) , it binds to ruthenium in the catalytic process of amine synthesis . This interaction facilitates the hydrogen-borrowing process, leading to the synthesis of amines from amines and alcohols .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the synthesis of amines. The compound acts as a ligand in the ruthenium-catalyzed process, facilitating the hydrogen-borrowing mechanism. This leads to the production of amines from amines and alcohols . The compound also plays a role in Buchwald-Hartwig cross coupling .

Result of Action

The result of the action of HiersoPHOS-6 (Sylphos) is the facilitation of certain chemical reactions, particularly the synthesis of amines from amines and alcohols . It also plays a role in Buchwald-Hartwig cross coupling . These reactions are crucial in the production of various chemical compounds.

Zukünftige Richtungen

Eigenschaften

InChI |

InChI=1S/2C20H20P.C2H6O.Fe/c2*1-20(2,17-11-9-10-12-17)21(18-13-5-3-6-14-18)19-15-7-4-8-16-19;1-2-3;/h2*3-16H,1-2H3;3H,2H2,1H3; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEVQPYAXXDHJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.CC(C)([C]1[CH][CH][CH][CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)([C]1[CH][CH][CH][CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H46FeOP2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 121237557 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)

![(Hexamethylenetetramine)penta[copper(I) cyanide]; 98% MOF](/img/structure/B6309827.png)

![Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen]](/img/structure/B6309834.png)

![Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide, min. 92% [mixture R3P(O), R2R'P(O), RR'2P(O), R'3P(O)]](/img/structure/B6309855.png)

![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium hexafluorophosphate, min. 95%](/img/structure/B6309865.png)

![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride, min. 95%](/img/structure/B6309868.png)